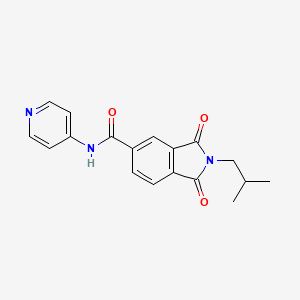

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as an anticancer drug.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Isomerism : The compound demonstrates interesting properties in chemical reactions, such as unexpected products from intramolecular acylation and the formation of cyclic acid chlorides. It can acylate ammonia and primary amines, forming various isoindolines with different substitutions (Karlivan, Valter, & Batse, 1994).

- Derivative Synthesis for Potential Biological Activity : New 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, seen as cyclic derivatives of 4-aminoisocrotonic acid, have been synthesized. These compounds could be significant for research on learning and memory processes (Pinza & Pifferi, 1978).

- Polymer Synthesis : Novel polyhydrazides containing the compound as a pendant amide-imide-pyridine moiety have been synthesized. These polymers exhibit moderate inherent viscosities and solubility in polar aprotic solvents, important for materials science (Vakili et al., 2012).

Potential Biomedical Applications

- Antiinflammatory Activity : Derivatives of the compound have shown significant antiinflammatory activity in rat paw oedema method, particularly those with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).

- Dopamine D-2 Receptor Affinity : Certain derivatives have been evaluated for their ability to inhibit dopamine D-2 receptor, which is crucial in developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Structural and Chemical Analysis

- Luminescent Properties and Stimuli-Responsive Behavior : Specific pyridyl substituted benzamides derived from this compound have shown aggregation-enhanced emission and multi-stimuli-responsive properties, making them interesting for optical applications (Srivastava et al., 2017).

- Tyrosinase Inhibition and Antioxidant Properties : Some derivatives have been evaluated for their antioxidant and antityrosinase properties, with significant tyrosinase inhibitory activity noted in certain compounds (Then et al., 2018).

Propiedades

IUPAC Name |

2-(2-methylpropyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-4-3-12(9-15(14)18(21)24)16(22)20-13-5-7-19-8-6-13/h3-9,11H,10H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYXGEINRWLDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)